molecular formula C7H8ClNO2S B581571 2-Chloro-5-(ethylsulfonyl)pyridine CAS No. 1206679-92-6

2-Chloro-5-(ethylsulfonyl)pyridine

Cat. No. B581571
M. Wt: 205.656
InChI Key: QODYXXLKCFWFJV-UHFFFAOYSA-N
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Description

2-Chloro-5-(ethylsulfonyl)pyridine, also known as 2-C5-EPS, is an organosulfur compound with a molecular formula of C7H9ClN2O2S. It has a molecular weight of 205.66 .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-(ethylsulfonyl)pyridine is 1S/C7H8ClNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

2-Chloro-5-(ethylsulfonyl)pyridine is a solid at room temperature . and 97% . The compound is white to yellow in color .

Scientific Research Applications

1. Synthesis of Trifluoromethylpyridines

  • Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 2-Chloro-5-(ethylsulfonyl)pyridine, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Large-Scale Solvent-Free Chlorination

  • Summary of Application: The reaction of hydroxypyrimidines with phosphorous oxychloride (POCl 3) is a simple procedure known for over 100 years and used widely in preparing chlorinated pyrimidine final products or intermediates for further transformations .
  • Methods of Application: The procedure involves heating a hydroxy-containing substrate in excess POCl 3 to reflux in the presence of an organic base. The procedure is solvent-free and involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base .

3. Pharmaceutical Synthesis

  • Summary of Application: A compound similar to 2-Chloro-5-(ethylsulfonyl)pyridine played a crucial role in the synthesis process of AZD1283, a selective and reversible antagonist of the P2Y12 receptor.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes: The specific results or outcomes were not detailed in the source.

4. Synthesis of Fluorinated Pyridines

  • Summary of Application: N-Fluoropyridinium salts, which can be synthesized using 2-Chloro-5-(ethylsulfonyl)pyridine, are efficient precursors in the synthesis of substituted 2-fluoropyridines .
  • Methods of Application: The corresponding pyridine reacts with F2/N2 in the presence of strong acid to conveniently prepare N-Fluoropyridinium salts in good yields .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

5. Synthesis of 2-Pyridones

  • Summary of Application: 2-Pyridones and its derivatives have attracted remarkable attention because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
  • Methods of Application: The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed. The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Synthesis of Biologically Active Molecules

  • Summary of Application: A group of researchers were seeking to design a structure with anti-thrombin activity. This goal led them to a molecule with a 2-pyridone scaffold, which exhibited excellent activity as a thrombin inhibitor .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The molecule with a 2-pyridone scaffold exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC5 index (about 0.02–2.5 μM) .

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-ethylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODYXXLKCFWFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657949
Record name 2-Chloro-5-(ethanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(ethylsulfonyl)pyridine

CAS RN

1206679-92-6
Record name 2-Chloro-5-(ethylsulfonyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206679-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(ethanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
L Wang, JK Pratt, T Soltwedel… - Journal of medicinal …, 2017 - ACS Publications
Members of the BET family of bromodomain containing proteins have been identified as potential targets for blocking proliferation in a variety of cancer cell lines. A two-dimensional …
Number of citations: 65 pubs.acs.org

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